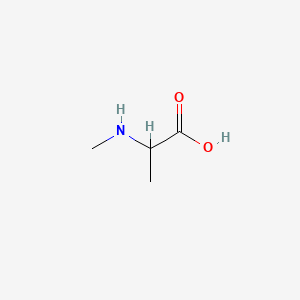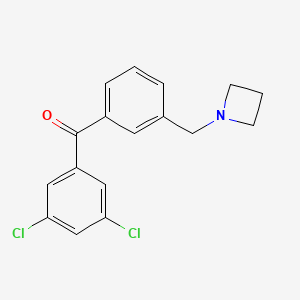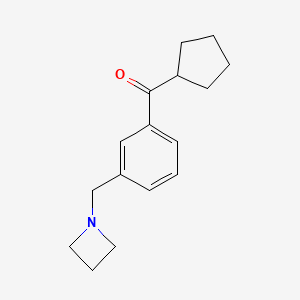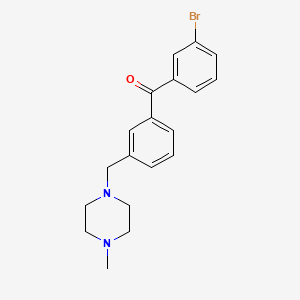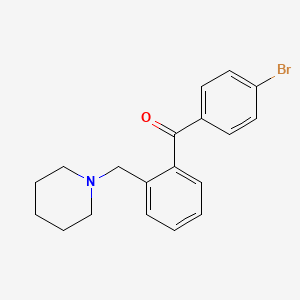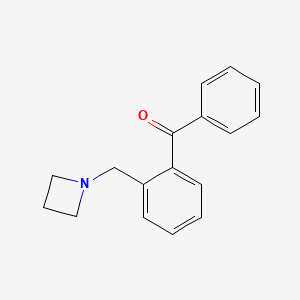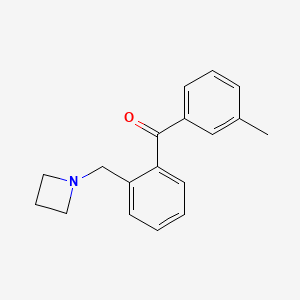
2,3-Dimethylheptane
Vue d'ensemble
Description
2,3-Dimethylheptane is a branched alkane, which is a type of hydrocarbon. While the provided papers do not directly discuss 2,3-dimethylheptane, they do provide insights into various heptane derivatives and their chemical properties, which can be somewhat related to the structure and reactivity of 2,3-dimethylheptane.
Synthesis Analysis
The synthesis of heptane derivatives can involve methods such as methylation, as seen in the synthesis of 3,5-dimethylheptane-2,4,6-trione . Alkylation is another common method used in the synthesis of complex heptane derivatives, such as the double alkylation step in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid . These methods could potentially be adapted for the synthesis of 2,3-dimethylheptane.
Molecular Structure Analysis
The molecular structure of heptane derivatives can be quite complex, with the presence of multiple functional groups and stereocenters. For instance, the oxygenated side chain of 22(S)-hydroxycholestrol, (2S,3S)-2,6-dimethylheptane-1,3-diol, exhibits strong hydrogen bonding in its crystal structure . Although 2,3-dimethylheptane does not contain such functional groups, the principles of steric hindrance and molecular interactions would still be relevant.
Chemical Reactions Analysis
Heptane derivatives can undergo various chemical reactions. For example, the Diels-Alder reaction is used to synthesize 2,3-dimethylidene- and 2,3,5,6-tetramethylidene-7-oxabicyclo[2.2.1]heptanes, with regioselectivity controlled by remote substituents . While 2,3-dimethylheptane itself may not undergo such cycloadditions, understanding the reactivity of similar molecules can provide insights into potential reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heptane derivatives can be influenced by their molecular structure. For example, the synthesis and characterization of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptanes reveal their energetic properties and sensitivities towards various stimuli . The presence of methyl groups and other substituents can affect properties like boiling point, melting point, and reactivity, which would also be true for 2,3-dimethylheptane.
Applications De Recherche Scientifique
Oxidation Chemistry and Kinetics
- Low-Temperature Oxidation: 2,3-Dimethylheptane, like other branched alkanes, plays a significant role in the low-temperature oxidation chemistry of conventional fuels. A study by He et al. (2020) on a related compound, 2,6-dimethylheptane, used experimental and computational methods to optimize reactants, transition states, and products crucial to the initiation reactions in the low-temperature reaction chain, which may be applicable to 2,3-dimethylheptane as well (He et al., 2020).
Spectroscopic Analysis
- Conformational Analysis: Studies like that by Crowder (1988) on 3,3-Dimethylheptane, utilizing infrared and Raman spectra combined with normal coordinate calculations, can reveal the presence of multiple conformers, which is relevant for understanding the structural parameters of similar compounds like 2,3-Dimethylheptane (Crowder, 1988).
Environmental and Biological Impact
- Metabolism by Microorganisms: Research by Catelani et al. (1977) on the metabolism of quaternary carbon compounds including 2,2-dimethylheptane by Achromobacter strains illustrates the biological degradation pathways of similar compounds, which could be relevant for understanding the environmental impact of 2,3-Dimethylheptane (Catelani et al., 1977).
Combustion and Fuel Studies
- Combustion in Engines: Investigations into the combustion of large hydrocarbons like 3-methylheptane, a close relative of 2,3-dimethylheptane, in engines can provide insights into how 2,3-dimethylheptane might behave under similar conditions. Karsenty et al. (2012) conducted such a study, which could offer parallels for understanding the combustion characteristics of 2,3-dimethylheptane (Karsenty et al., 2012).
Chemical Synthesis and Reactions
- Synthesis of Derivatives: Studies on the synthesis of derivatives, such as those by Nakamura & Mori (2000) on the enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether, provide valuable information on the chemical reactivity and potential applications of compounds structurally related to 2,3-dimethylheptane (Nakamura & Mori, 2000).
Safety And Hazards
2,3-Dimethylheptane is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . No smoking is allowed when handling this chemical . Protective gloves, protective clothing, eye protection, and face protection should be worn . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool . Dispose of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
2,3-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRFDUJXCLCKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871008 | |
| Record name | 2,3-Dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,3-Dimethylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14543 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3-Dimethylheptane | |
CAS RN |
3074-71-3 | |
| Record name | Heptane, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



